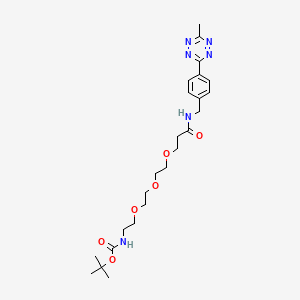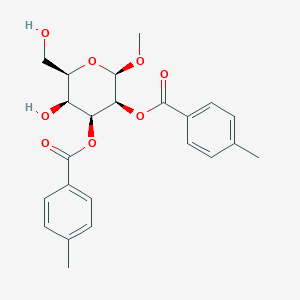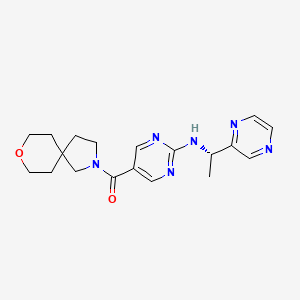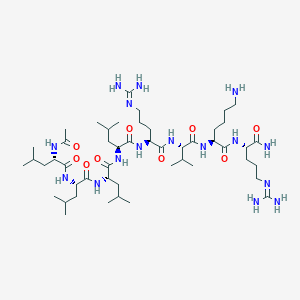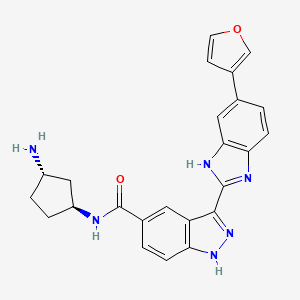
Flt3-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3-IN-22 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is part of a class of inhibitors designed to interfere with the signaling pathways that promote the proliferation and survival of leukemic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Flt3-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Flt3-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various signaling pathways.
Biology: Employed in cellular assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FLT3 .
Mécanisme D'action
Flt3-IN-22 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor with a similar mechanism of action.
Quizartinib: A FLT3 inhibitor approved in Japan for the treatment of AML
Uniqueness
Flt3-IN-22 is unique in its specific binding affinity and selectivity for the FLT3 receptor, which may result in different efficacy and safety profiles compared to other FLT3 inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its therapeutic properties .
Propriétés
Formule moléculaire |
C24H22N6O2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[(1S,3S)-3-aminocyclopentyl]-3-[6-(furan-3-yl)-1H-benzimidazol-2-yl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C24H22N6O2/c25-16-3-4-17(11-16)26-24(31)14-2-5-19-18(9-14)22(30-29-19)23-27-20-6-1-13(10-21(20)28-23)15-7-8-32-12-15/h1-2,5-10,12,16-17H,3-4,11,25H2,(H,26,31)(H,27,28)(H,29,30)/t16-,17-/m0/s1 |
Clé InChI |
DYNPVDYEHXTYCX-IRXDYDNUSA-N |
SMILES isomérique |
C1C[C@@H](C[C@H]1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |
SMILES canonique |
C1CC(CC1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


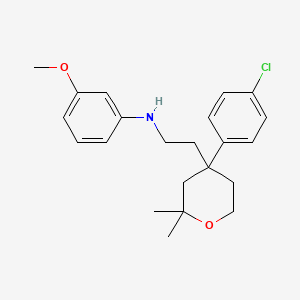
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
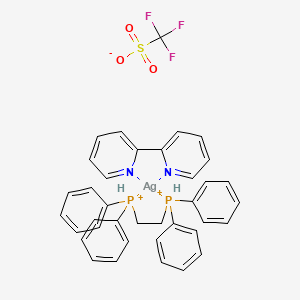


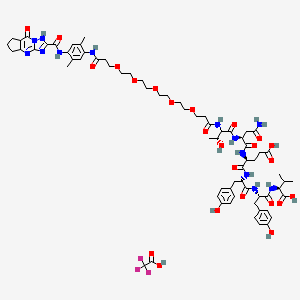
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
